Cilengitide TFA Displays High Potency and Selectivity for αvβ3 and αvβ5 Integrins in Cell-Free Assays
Cilengitide TFA potently inhibits αvβ3 and αvβ5 integrin receptors in cell-free binding assays, with IC50 values of 4 nM and 79 nM, respectively [1]. It exhibits approximately 10-fold selectivity for these integrins over the platelet receptor gpIIb/IIIa (αIIbβ3) [1]. In comparison, the parent non-methylated cyclic peptide c(RGDfV) shows 100- to 1000-fold lower activity against αvβ3, underscoring the critical importance of N-methylation in Cilengitide's structure for achieving high potency [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | αvβ3: 4 nM; αvβ5: 79 nM |
| Comparator Or Baseline | c(RGDfV) (parent peptide): 100-1000x lower activity vs αvβ3 |
| Quantified Difference | Cilengitide is 100-1000x more potent than c(RGDfV) for αvβ3 |
| Conditions | Cell-free receptor binding assays |
Why This Matters
The substantial potency gain over the non-methylated parent peptide validates the unique N-methylated scaffold of Cilengitide, making it the preferred tool compound for investigating αvβ3/αvβ5 biology and ensuring that observed biological effects are not confounded by weak or non-specific integrin engagement.
- [1] TargetMol. Cilengitide TFA Product Datasheet. View Source
- [2] Mas-Moruno C, Rechenmacher F, Kessler H. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation. Anticancer Agents Med Chem. 2010;10(10):753-768. View Source
